Mitiglinide Impurity E

Pharmaceutical impurity profiling LC-MS quantification Reference standard characterization

Mitiglinide Impurity E is a process-related organic impurity of Mitiglinide (INN; trade name Glufast), a meglitinide-class, ATP-sensitive K⁺ channel antagonist used as a rapid-onset, short-duration insulin secretagogue for type 2 diabetes. The impurity is reported under two distinct molecular formulas by reputable suppliers: C₁₉H₂₅NO₄ (MW 331.41) and C₂₀H₂₇NO₄ (MW 345.43), with the former consistent with 1‑Hydroxy Mitiglinide and the latter with a putative benzyl ester derivative.

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
Cat. No. B13855456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitiglinide Impurity E
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1
InChIKeyVYBYMYBHJZOSNQ-SOABOVLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitiglinide Impurity E: Chemical Identity and Regulatory Context for Procuring a Critical Process-Specific Reference Standard


Mitiglinide Impurity E is a process-related organic impurity of Mitiglinide (INN; trade name Glufast), a meglitinide-class, ATP-sensitive K⁺ channel antagonist used as a rapid-onset, short-duration insulin secretagogue for type 2 diabetes . The impurity is reported under two distinct molecular formulas by reputable suppliers: C₁₉H₂₅NO₄ (MW 331.41) and C₂₀H₂₇NO₄ (MW 345.43), with the former consistent with 1‑Hydroxy Mitiglinide and the latter with a putative benzyl ester derivative . This structural ambiguity underscores the necessity of verifying vendor Certificate of Analysis (CoA) data before procurement. As a non-pharmacopoeial impurity, Impurity E is not codified in the European Pharmacopoeia or USP monographs, and no CAS Registry Number has been assigned, making authenticated reference standards indispensable for ANDA/DMF submissions and QC method validation .

Why Mitiglinide Impurity E Cannot Be Substituted with Other Mitiglinide-Related Compounds or In-Class Meglitinide Impurities


Mitiglinide Impurity E occupies a unique analytical and synthetic origin space that precludes interchange with other Mitiglinide impurities such as Impurity B (C₁₁H₁₂O₄, (S)-2-benzylsuccinic acid, MW 208.22), Impurity C (C₁₉H₂₅NO₃, MW 315.42), or Impurity D (C₁₁H₁₂O₄, an anhydride precursor) . Unlike Impurity B and D, which are early-stage intermediates lacking the cis-perhydroisoindole moiety, Impurity E retains the full Mitiglinide carbon skeleton with an oxidative or ester modification that generates a distinct parent-ion mass (e.g., m/z 332 or 346 vs. m/z 316 for Mitiglinide) and unique MS/MS fragmentation signature . This mass difference critically impacts chromatographic selectivity: in reversed-phase UPLC-HRMS using water–acetonitrile–n-pentanol (75:25:1, pH 1.8), isomer impurities of Mitiglinide exhibit baseline resolution with detection limits of 1 μg/L, and Impurity E's altered polarity requires independent method validation [1]. Furthermore, regulatory guidance (ICH Q3A) mandates that any impurity present at ≥0.10% in the API must be individually identified and quantified against its own characterized standard; using an unqualified surrogate standard compromises quantification accuracy, risks misidentification of unknown peaks, and can lead to erroneous specification setting .

Quantitative Differentiation Evidence for Mitiglinide Impurity E Versus Closest Analogs: A Procurement Decision Matrix


Molecular Mass Separation from API and Other Letter-Designated Impurities Enables Unambiguous LC-MS Identification

Mitiglinide Impurity E (C₂₀H₂₇NO₄, MW 345.43 or C₁₉H₂₅NO₄, MW 331.41) exhibits a molecular mass that is +30 Da or +16 Da greater than the parent drug Mitiglinide (C₁₉H₂₅NO₃, MW 315.41), directly attributable to an added oxygen atom or a methylene-plus-oxygen moiety [1]. This mass increment is structurally and analytically distinct from Impurity B (C₁₁H₁₂O₄, MW 208.22; a succinic acid intermediate lacking the isoindole ring), Impurity D (C₁₁H₁₂O₄, MW 208.22; anhydride precursor), and Impurity C/I (C₁₉H₂₅NO₃, MW 315.42; isobaric with API) . Because Impurity C is isobaric with Mitiglinide, it cannot be distinguished by unit-mass MS detection; Impurity E's +30 Da or +16 Da shift provides unambiguous SIM/MRM channel separation, a critical parameter for method specificity in QC release testing [1].

Pharmaceutical impurity profiling LC-MS quantification Reference standard characterization

ICH-Compliant Purity Specification of >95% Enables Direct Use as a Quantitative Reference Standard Without Further Purification

Multiple independent suppliers certify Mitiglinide Impurity E at >95% purity by HPLC, with CoA documentation including ¹H-NMR, ¹³C-NMR, and HRMS confirmation [1]. This purity level exceeds the ICH Q3A identification threshold (0.10%) and qualification threshold (0.15%) for organic impurities in new drug substances, meaning the reference standard itself can be used to spike API samples at realistic impurity levels (e.g., 0.10–0.50% w/w) without introducing confounding co-elutants [2]. For comparison, Impurity B and Impurity D—early-stage intermediates—are also supplied at >95%, but their structural dissimilarity to the intact Mitiglinide skeleton precludes their use as retention-time markers for late-eluting, skeleton-retaining impurities such as Impurity E .

Reference standard certification ICH Q3A/Q3B impurity thresholds ANDA regulatory submission

Process-Specific Structural Origin as a Late-Stage Esterification Marker Provides Manufacturing Quality Differentiation

Mitiglinide Impurity E is reported to arise specifically during the esterification or late-stage coupling step of Mitiglinide synthesis, structurally identified as either the benzyl ester derivative (C₁₉H₂₄NO₃·C₇H₇) or a mono-hydroxylated Mitiglinide congener . In contrast, Impurity B ((S)-2-benzylsuccinic acid) and Impurity D (2-benzylsuccinic anhydride) are early-stage intermediates formed before the cis-perhydroisoindole coupling reaction, while Impurity C is a regioisomer or stereoisomer arising during the condensation step . This chronological difference in the synthetic pathway means Impurity E serves as a sentinel marker for the efficiency of the final deprotection and purification steps; its elevated presence signals incomplete ester hydrolysis or oxidative degradation of the finished API, whereas Impurity B/D elevations indicate problems in starting-material quality .

Process analytical technology Synthetic impurity tracking Esterification by-product control

Distinct UV Chromophore Profile from the Benzyl Ester Moiety Enables Orthogonal HPLC-UV Detection Versus Non-Chromophoric Impurities

Mitiglinide Impurity E, when present as the benzyl ester derivative, contains two aromatic benzyl chromophores (the succinic acid benzyl group plus the ester benzyl group), enhancing its molar absorptivity at 220 nm relative to Impurity B, which possesses only a single benzyl chromophore (C₁₁H₁₂O₄, λ_max ~210–220 nm) [1]. In the validated HPLC-UV method of Eissa et al. (2020), Mitiglinide and its acid degradants were detected at 220 nm with an LOQ of 6.49 μg/mL; Impurity E's dual-chromophore structure is expected to yield a higher response factor, enabling detection at lower mass-on-column levels [2]. This is analytically significant because Impurity C and Impurity I, being isobaric with Mitiglinide, cannot be differentiated by UV alone and require MS confirmation, whereas Impurity E can be identified and quantified using a single-quadrupole LC-UV system commonly available in QC laboratories .

HPLC-UV method development Chromophore-assisted detection Stability-indicating assay

High-Impact Application Scenarios for Mitiglinide Impurity E Reference Standard in Pharmaceutical Development and QC


Stability-Indicating Method Validation for Mitiglinide Calcium API and Finished Dosage Forms

Impurity E serves as a critical resolution marker during forced degradation studies (acid, base, oxidative, thermal, photolytic) of Mitiglinide calcium API and Glufast tablets. As demonstrated by Eissa et al. (2020), acid hydrolysis of Mitiglinide with 4 M methanolic HCl for 12 h produces benzyl succinic acid as the primary degradant [1]. Spiking Impurity E into stressed samples validates that the HPLC-UV method achieves baseline separation (resolution ≥1.5) between Impurity E and other degradation products, meeting ICH Q2(R1) specificity requirements. The dual-chromophore benzyl ester structure of Impurity E provides a distinct retention time window between the API peak and the polar degradant benzyl succinic acid, filling a critical gap in the chromatographic profile .

Synthetic Process Optimization and Late-Stage Deprotection Monitoring in Mitiglinide Calcium Manufacturing

In the multi-step synthesis of Mitiglinide calcium, the final deprotection of the benzyl ester intermediate is the step most prone to incomplete conversion, directly generating Impurity E as a residual benzyl ester [1]. By procuring authenticated Impurity E, process chemists can establish a quantitative HPLC method to track residual Impurity E levels across deprotection reaction time points. Sastry et al. (2014) established that process-related impurities in Mitiglinide calcium should be controlled below 0.15% w/w (identified) and 0.10% w/w (unidentified) per ICH guidelines; real-time monitoring with the Impurity E standard enables data-driven decisions on reaction endpoint determination, reducing batch rejection rates .

ANDA Regulatory Submission and DMF Filing for Generic Mitiglinide Calcium Products

Generic drug applicants filing ANDAs for Mitiglinide calcium must demonstrate that their impurity profile is comparable to or better than the Reference Listed Drug. Impurity E, as a process-specific marker absent from the API unless deprotection is incomplete, must be individually identified, synthesized or procured, and characterized with ¹H-NMR, ¹³C-NMR, HRMS, and HPLC purity data [1]. Vendors such as Clearsynth and BOC Sciences supply Impurity E with full CoA documentation meeting regulatory expectations, enabling direct inclusion in the impurities section (3.2.S.3.2) of the Common Technical Document without additional in-house synthesis .

Cross-Validation of Orthogonal Analytical Methods (HPLC-UV, UPLC-MS, HPTLC) for Impurity Profiling

The availability of a characterized Impurity E standard supports cross-validation between HPLC-UV (pharmacopoeial method), UPLC-HRMS (research-grade method), and HPTLC (cost-effective alternative). Li et al. (2019) demonstrated that UPLC-HRMS achieves an LOD of 1 μg/L and linearity from 2 μg/L to 10,000 μg/L (r = 0.9999) for Mitiglinide isomer impurities, with RSD of peak area of 2.0% [1]. Spiking Impurity E into these systems allows QC laboratories to correlate HPLC-UV response factors with MS-based identity confirmation, establishing a robust, multi-method impurity control strategy that satisfies both ICH Q2(R1) validation requirements and pharmacopoeial monograph expectations .

Quote Request

Request a Quote for Mitiglinide Impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.